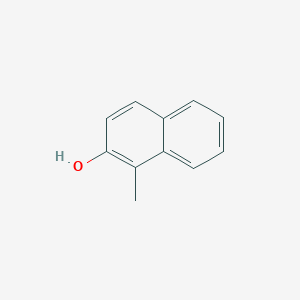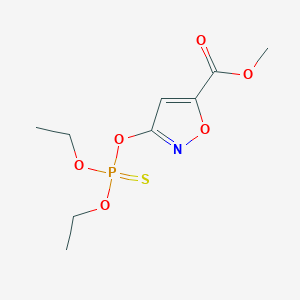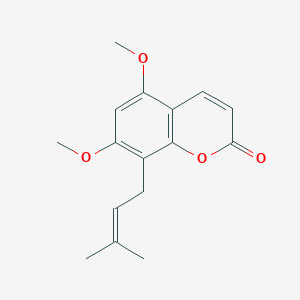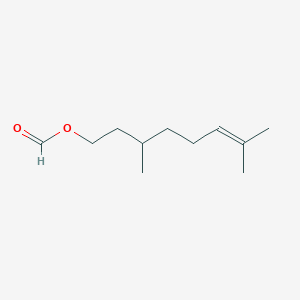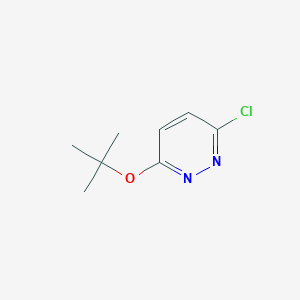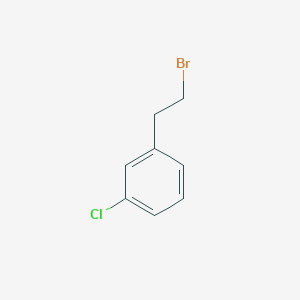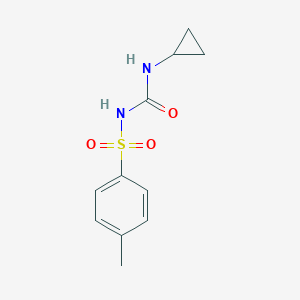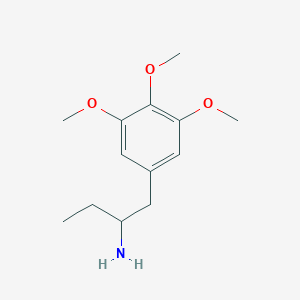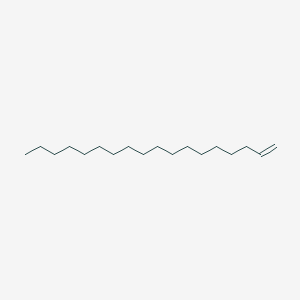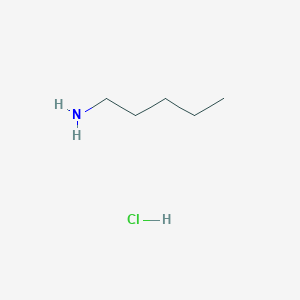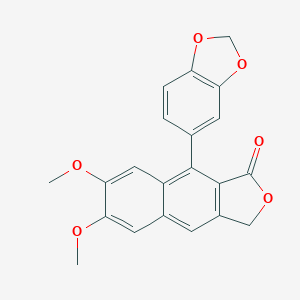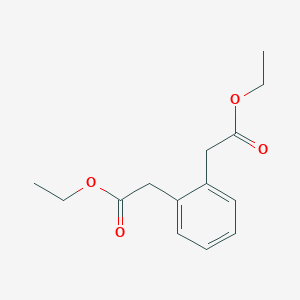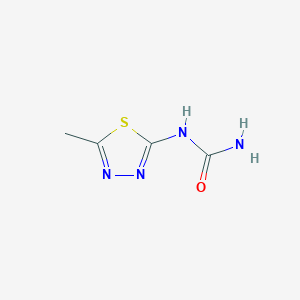
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiadiazole derivative that has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry.
作用機序
The mechanism of action of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, several studies have suggested that it may act by inhibiting various enzymes, such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. It may also interact with various receptors, such as adenosine receptors, GABA receptors, and NMDA receptors, to produce its biological effects.
生化学的および生理学的効果
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea has been shown to exhibit several biochemical and physiological effects. It has been reported to have antioxidant, anti-inflammatory, and antidiabetic properties. It has also been shown to inhibit the growth of various microorganisms, such as bacteria and fungi. Additionally, it has been reported to exhibit cytotoxicity against various cancer cell lines.
実験室実験の利点と制限
One of the major advantages of using 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea in lab experiments is its versatility. It can be easily modified to produce new compounds with different biological activities. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported that it may exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea. One of the major areas of focus is the development of new compounds based on this scaffold that exhibit potent biological activities. Additionally, several studies are exploring the potential use of this compound in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. Finally, there is a growing interest in the potential use of this compound as a tool for studying various biological processes, such as enzyme inhibition and receptor activation.
合成法
The synthesis of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea is a multi-step process that involves the reaction of various reagents. One of the most common methods for synthesizing this compound is the reaction of 5-methyl-1,3,4-thiadiazol-2-amine with a carbonyl compound, such as phenyl isocyanate or ethyl isocyanate, in the presence of a catalyst, such as triethylamine or sodium bicarbonate. This reaction results in the formation of 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea, which can be purified by recrystallization or column chromatography.
科学的研究の応用
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields, including biochemistry, pharmacology, and medicinal chemistry. One of the most significant applications of this compound is its use as a scaffold for designing new drugs. Several studies have reported the synthesis of novel compounds based on 1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea that exhibit potent biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
特性
CAS番号 |
16279-23-5 |
|---|---|
製品名 |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)urea |
分子式 |
C4H6N4OS |
分子量 |
158.18 g/mol |
IUPAC名 |
(5-methyl-1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C4H6N4OS/c1-2-7-8-4(10-2)6-3(5)9/h1H3,(H3,5,6,8,9) |
InChIキー |
BQVKEBROSSGAFA-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)NC(=O)N |
正規SMILES |
CC1=NN=C(S1)NC(=O)N |
同義語 |
Urea, (5-methyl-1,3,4-thiadiazol-2-yl)- (6CI,8CI,9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



